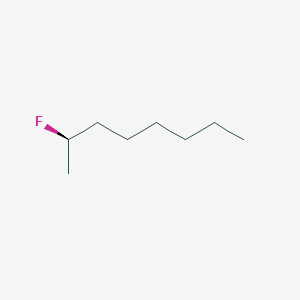
(2R)-2-Fluorooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Fluorooctane is an organic compound characterized by the presence of a fluorine atom attached to the second carbon of an octane chain. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The (2R) designation indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Fluorooctane typically involves the fluorination of an appropriate precursor. One common method is the enantioselective fluorination of 2-octanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would include steps for purification and quality control to ensure the product meets the required specifications. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-Fluorooctane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding non-fluorinated hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can achieve reduction.
Major Products:
Substitution: Products include various fluorinated derivatives depending on the nucleophile used.
Oxidation: Products include fluorinated alcohols and ketones.
Reduction: Products include non-fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Fluorooctane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of fluorinated drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-2-Fluorooctane involves its interaction with molecular targets through its fluorine atom. The fluorine atom can influence the compound’s reactivity and interactions due to its high electronegativity and small size. This can affect the compound’s binding to enzymes, receptors, or other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Fluorooctane: The enantiomer of (2R)-2-Fluorooctane with opposite spatial arrangement.
2-Fluorooctane: The racemic mixture containing both (2R) and (2S) enantiomers.
2-Chlorooctane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer or other halogenated octanes. The presence of the fluorine atom also imparts distinct reactivity and stability characteristics.
Eigenschaften
CAS-Nummer |
54632-06-3 |
|---|---|
Molekularformel |
C8H17F |
Molekulargewicht |
132.22 g/mol |
IUPAC-Name |
(2R)-2-fluorooctane |
InChI |
InChI=1S/C8H17F/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
TVJHFQWCMCKELZ-MRVPVSSYSA-N |
Isomerische SMILES |
CCCCCC[C@@H](C)F |
Kanonische SMILES |
CCCCCCC(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


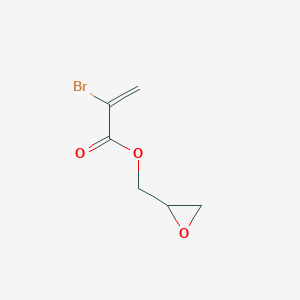
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
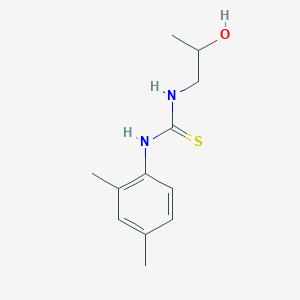
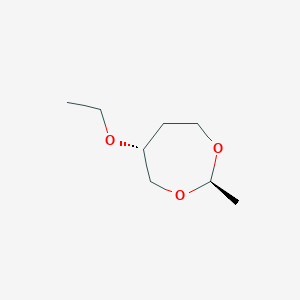

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
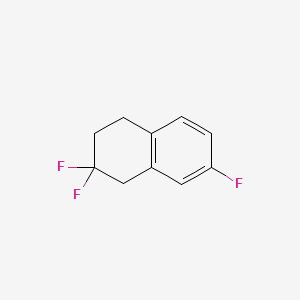
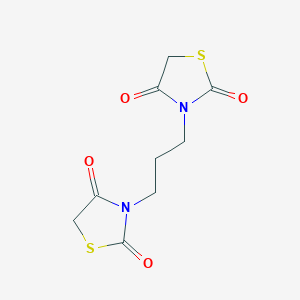

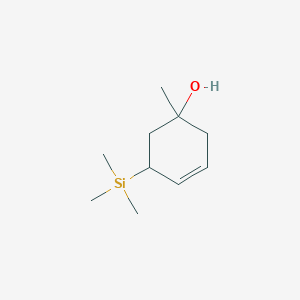
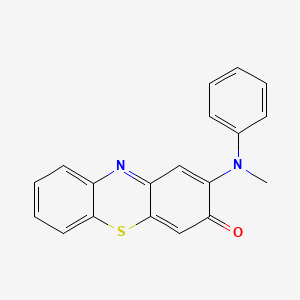


![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
